2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms . It also contains a piperazine ring, which is a common feature in many pharmaceuticals and it often improves the pharmacokinetic properties of a drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of novel compounds, including those related to piperazine and pyrimidin-4-amine derivatives, has been extensively studied. These compounds exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, showing good to moderate activities against various microorganisms (Bektaş et al., 2007).
Another study focused on the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic activities, with some showing high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Analytical Applications
- The determination of residual amines used in bulk drug synthesis showcases the relevance of these compounds in pharmaceutical manufacturing. A study described a method for determining residual piperazine in drug substances, highlighting the importance of such analyses in ensuring drug purity and safety (Morley et al., 1997).
Synthetic Pathways and Chemical Characterization
- Research into heterospirocyclic 3-amino-2H-azirines as synthons for heterocyclic α-amino acids demonstrates the complexity and versatility of synthetic pathways involving piperazine and pyrimidin-4-amine derivatives. These studies contribute to the development of novel peptides and other bioactive molecules (Strässler et al., 1997).
Dual-Action Hypoglycemic Agents
- The development of N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents activating both glucokinase (GK) and PPARγ presents an example of the therapeutic potential of compounds with similarities to the query chemical. Such research underscores the potential for designing multifunctional drugs to manage complex diseases like diabetes (Song et al., 2011).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a piperazine moiety often interact with G protein-coupled receptors (GPCRs), such as adrenergic receptors . These receptors are involved in numerous physiological processes.
Biochemical Pathways
The activation or inhibition of the target receptors can lead to a cascade of biochemical reactions. For instance, adrenergic receptors, when activated, can trigger a series of reactions involving cAMP, protein kinase A, and various ion channels .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can be influenced by various factors, including their size, charge, lipophilicity, and the presence of specific functional groups .
Result of Action
The ultimate effects at the molecular and cellular levels depend on the specific targets and pathways involved. For instance, activation of adrenergic receptors can lead to smooth muscle contraction or relaxation, depending on the receptor subtype and the tissue .
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-5-21-17-13-14(2)22-20(23-17)25-11-9-24(10-12-25)19(26)15-7-6-8-16(27-3)18(15)28-4/h6-8,13H,5,9-12H2,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMYUMVOMGPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.